1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole rings. The key steps include:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of 4-fluorobenzyl-3,5-dimethyl-1H-pyrazole: This involves the alkylation of 3,5-dimethyl-1H-pyrazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the nitrogen atoms or other functional groups.
Coupling Reactions: The pyrazole rings can participate in coupling reactions with other aromatic or heterocyclic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to changes in the functional groups present on the pyrazole rings .
Scientific Research Applications
1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby modulating their activity . The exact pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[(4-bromopyrazol-1-yl)methyl]-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN7O/c1-13-19(14(2)29(25-13)10-15-3-5-17(22)6-4-15)24-20(30)18-7-8-27(26-18)12-28-11-16(21)9-23-28/h3-9,11H,10,12H2,1-2H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHWDBDSOXFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NN(C=C3)CN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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